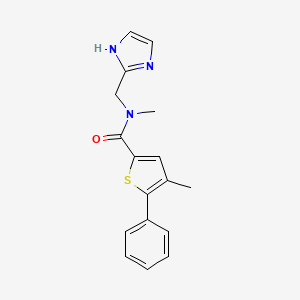![molecular formula C17H25ClN2O3 B5420611 1-[(2-chlorophenoxy)acetyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420611.png)
1-[(2-chlorophenoxy)acetyl]-4-[(dimethylamino)methyl]-4-azepanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound . It’s worth noting that it contains functional groups such as chlorophenoxy, acetyl, and dimethylamino, which are common in various pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 4-azepanol ring, which is a seven-membered heterocyclic ring with one nitrogen atom and one hydroxyl group. The ring is substituted at the 4-position with a dimethylamino)methyl group and at the 1-position with a (2-chlorophenoxy)acetyl group .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-19(2)13-17(22)8-5-10-20(11-9-17)16(21)12-23-15-7-4-3-6-14(15)18/h3-4,6-7,22H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNGPNPPUYJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)COC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)
![3-(isobutylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420540.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5420548.png)
![2-[2-(2-hydroxy-5-methoxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5420561.png)
![4-benzyl-3-ethyl-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5420564.png)
![N-(2,4-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420565.png)
![3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one](/img/structure/B5420569.png)
![6-methyl-1-[(5-methyl-2-furyl)methylene]furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5420571.png)
![3-{[3-(1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5420574.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5420581.png)
![5-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420592.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-N'-phenylurea](/img/structure/B5420597.png)

![5-[(isopropylamino)sulfonyl]-4'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5420612.png)